N-Methyl-L-proline
Overview
Description
N-Methyl-L-proline is an amino acid derivative obtained by replacing the amino hydrogen of L-proline with a methyl group . It is widely used in the pharmaceutical and food industry .
Synthesis Analysis
N-Methyl-L-proline can be produced from sugars and methylamine using a recombinant Corynebacterium glutamicum as a biocatalyst . This one-step conversion process is a significant advancement in the synthesis of N-methylated amino acids .Molecular Structure Analysis
The molecular formula of N-Methyl-L-proline is C6H11NO2 . The InChI string is InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 . The molecular weight is 129.16 g/mol .Physical And Chemical Properties Analysis
N-Methyl-L-proline has a molecular weight of 129.16 g/mol . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications
Stress Tolerance in Bacteria
N-Methyl-L-proline, a derivative of L-proline, has been studied for its potential in enhancing stress tolerance in bacteria. A study by Bashir et al. (2014) explored how Bacillus subtilis uses L-proline derivatives like N-methyl-L-proline for osmotic and temperature stress protection. However, N-methyl-L-proline was found ineffective in providing salt stress protection to these cells.
Presence in Citrus Fruits
In a study on bergamot fruits (Citrus bergamia), Servillo et al. (2011) identified the presence of N-methyl-L-proline. This finding expanded the understanding of proline derivatives in the natural world, specifically in fruits of the Citrus genus.
Applications in Asymmetric Synthesis
Proline derivatives, including N-methyl-L-proline, have significant applications in asymmetric synthesis. Panday (2011) discussed how non-proteinogenic prolines, like N-methyl-L-proline, are used in the synthesis of bioactive peptides and as asymmetric catalysts in organic reactions.
Cryoprotection in Cell Preservation
N-Methyl-L-proline is also explored for its cryoprotective properties. Withers & King (1979) demonstrated that proline, including its derivatives, can act as effective cryoprotectants for the storage of cultured cells, suggesting a potential role for N-methyl-L-proline in this field.
Involvement in Peptide Bond Formation
Research by Zabrocki & Marshall (1999) explored the role of proline and its analogs, including N-methyl amino acids, in peptide bond formation. Their work suggests that these compounds, due to their unique properties, are crucial in the formation of specific peptide structures.
Enhancing Enantioselectivity in Organic Synthesis
In organic synthesis, L-proline and its derivatives like N-methyl-L-proline are used as organo-catalysts. Bhattacharjee, Kshiar, & Myrboh (2016) reported the role of L-proline in influencing asymmetric induction in the synthesis of pyrazoloquinolinones.
Safety And Hazards
properties
IUPAC Name |
(2S)-1-methylpyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLQUGTUXBXTLF-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30349191 | |
Record name | N-Methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-L-proline | |
CAS RN |
475-11-6 | |
Record name | N-Methyl-L-proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-11-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30349191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-methylpyrrolidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Methyl-L-proline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0094696 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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